N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride
Overview
Description
N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a chloro and methyl group, and a cyclohexane ring bonded to a diamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-chloro-6-methylpyrimidine and cyclohexane-1,4-diamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The diamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: These reactions often require acidic or basic catalysts and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while condensation reactions can produce imines or amides.
Scientific Research Applications
N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A precursor in the synthesis of the target compound.
Cyclohexane-1,4-diamine: Another precursor used in the synthesis.
Other Pyrimidine Derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.
Uniqueness
N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride is unique due to its specific combination of a pyrimidine ring with a chloro and methyl group and a cyclohexane ring bonded to a diamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-N-(4-chloro-6-methylpyrimidin-2-yl)cyclohexane-1,4-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4.ClH/c1-7-6-10(12)16-11(14-7)15-9-4-2-8(13)3-5-9;/h6,8-9H,2-5,13H2,1H3,(H,14,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAFUPXYMGBJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCC(CC2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.